molecular formula C11H14O2 B2573774 4-Ethoxy-3,5-dimethylbenzaldehyde CAS No. 861376-63-8

4-Ethoxy-3,5-dimethylbenzaldehyde

Cat. No.: B2573774
CAS No.: 861376-63-8
M. Wt: 178.231
InChI Key: MFIBANLTLFSKKI-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂. It is characterized by the presence of an ethoxy group and two methyl groups attached to a benzaldehyde core. This compound is typically a colorless to pale yellow liquid or crystalline solid and is soluble in common organic solvents such as alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3,5-dimethylbenzaldehyde can be synthesized through the esterification of terephthalic anhydride with ethanol. The reaction conditions can be adjusted based on the desired yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and minimize by-products. This typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethoxy-3,5-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-3,5-dimethylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then participate in further chemical reactions. The ethoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3,5-dimethylbenzaldehyde
  • 4-Ethoxybenzaldehyde
  • 3,5-Dimethylbenzaldehyde

Uniqueness

4-Ethoxy-3,5-dimethylbenzaldehyde is unique due to the presence of both ethoxy and methyl groups, which can influence its chemical reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

4-ethoxy-3,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-8(2)5-10(7-12)6-9(11)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIBANLTLFSKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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